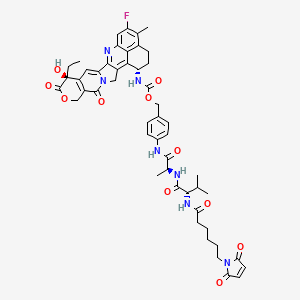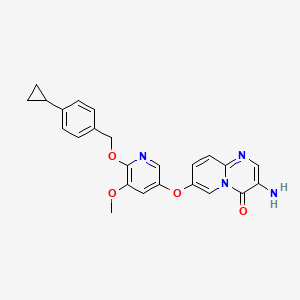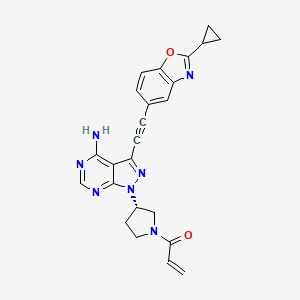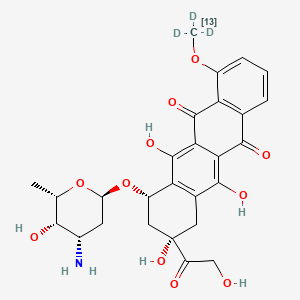
Doxorubicin-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Doxorubicin-13C,d3 is a labeled analogue of doxorubicin, a chemotherapy medication used to treat various cancers. The compound is labeled with carbon-13 and deuterium, which makes it useful in research applications, particularly in studying metabolic pathways and drug interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of doxorubicin-13C,d3 involves the incorporation of carbon-13 and deuterium into the doxorubicin molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of these isotopes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled starting materials. The process includes multiple steps of purification and quality control to ensure the final product meets the required specifications for research and clinical applications.
化学反応の分析
Types of Reactions
Doxorubicin-13C,d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of doxorubicinol, a major metabolite.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include doxorubicinol, various oxidized metabolites, and substituted derivatives that retain the core structure of doxorubicin .
科学的研究の応用
Doxorubicin-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of doxorubicin.
Biology: Employed in research on cellular uptake, distribution, and metabolism of doxorubicin.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of doxorubicin in the body.
Industry: Applied in the development of new drug formulations and delivery systems
作用機序
The mechanism of action of doxorubicin-13C,d3 is similar to that of doxorubicin. It exerts its effects primarily through:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing the relaxation of supercoiled DNA and leading to DNA damage.
Free Radical Generation: The compound generates reactive oxygen species, causing oxidative damage to cellular components
類似化合物との比較
Similar Compounds
Similar compounds to doxorubicin-13C,d3 include:
Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action.
Epirubicin: A derivative of doxorubicin with a slightly different chemical structure and reduced cardiotoxicity.
Idarubicin: A synthetic analogue of daunorubicin with enhanced efficacy and reduced side effects
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed studies of its metabolic pathways and interactions within the body. This makes it an invaluable tool in both basic and applied research, providing insights that are not possible with the unlabeled compound.
特性
分子式 |
C27H29NO11 |
|---|---|
分子量 |
547.5 g/mol |
IUPAC名 |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1/i2+1D3 |
InChIキー |
AOJJSUZBOXZQNB-PQNRZSIZSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)(C(=O)CO)O)C(=C3C2=O)O)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)
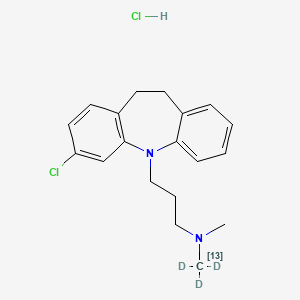
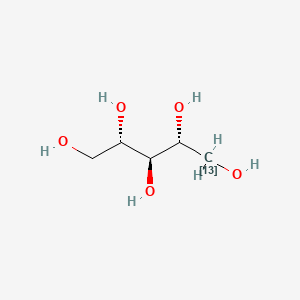
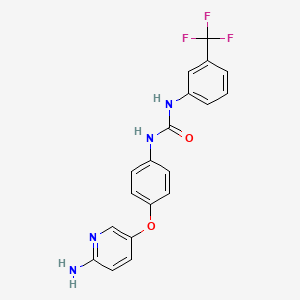

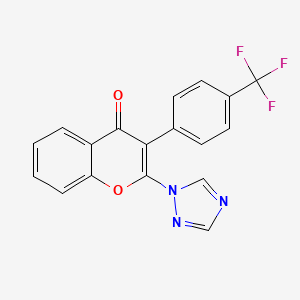
![1-[(2R,3R,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405933.png)
